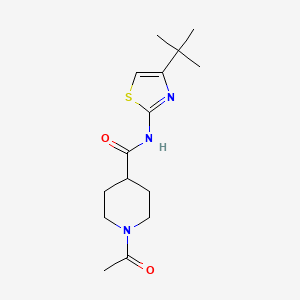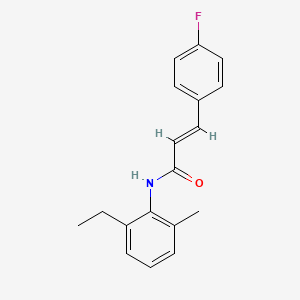![molecular formula C20H23N3O2 B5781409 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, also known as ACBCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which are known to have various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in cell adhesion and motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several limitations for lab experiments, including its poor solubility in water and its instability in the presence of light and air.
Direcciones Futuras
There are several future directions for the research on 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. The potential therapeutic applications of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in other diseases, such as inflammation and pain, should also be explored. Additionally, the use of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in combination with other chemotherapeutic agents should be investigated to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of cyclohexylamine with 2-bromoacetophenone to form N-cyclohexylacetophenone, followed by the reaction of N-cyclohexylacetophenone with aniline to form N-cyclohexylaniline. The final step involves the reaction of N-cyclohexylaniline with phosgene to form 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide.
Aplicaciones Científicas De Investigación
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDAFSGSJAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(phenylcarbamoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)

![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)




![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)